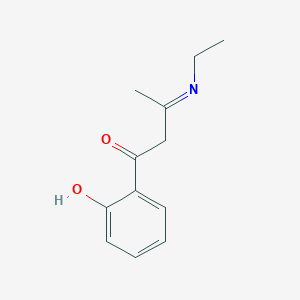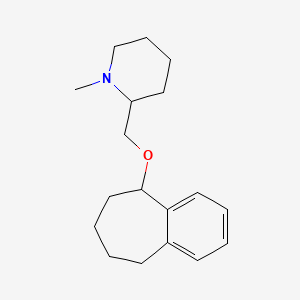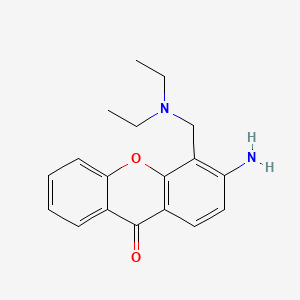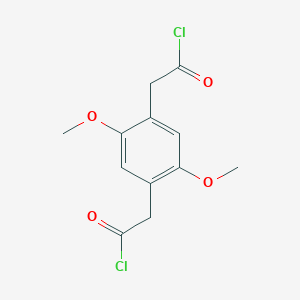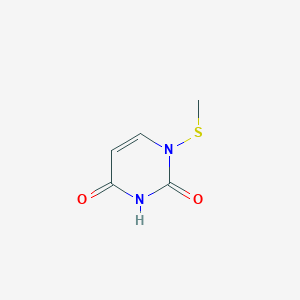
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of starting pyrimidine compounds. For instance, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine can be acylated using acetic or propionic anhydrides. The resulting compounds are then transformed upon refluxing in butanol with sodium methoxide as a base, producing pyrido[2,3-d]pyrimidin-5-ones containing an intact methylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acylation and refluxing techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for substitution reactions.
Solvents: Butanol for refluxing reactions.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with substituted functional groups replacing the methylsulfanyl group.
Scientific Research Applications
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects such as antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure but different functional groups at specific positions.
Uniqueness: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
49547-75-3 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-10-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) |
InChI Key |
JRAPXXZGXDQSME-UHFFFAOYSA-N |
Canonical SMILES |
CSN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

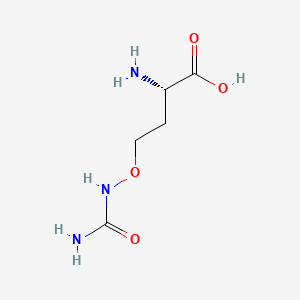

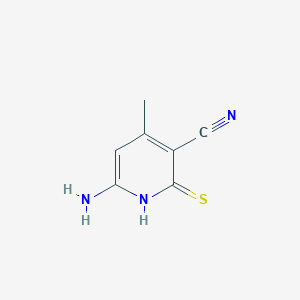
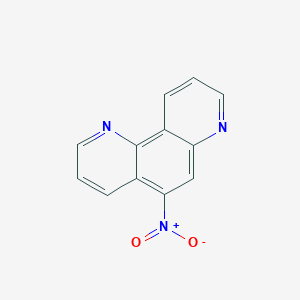
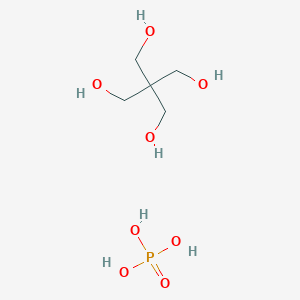

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

